1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901043-71-8
VCID: VC6262904
InChI: InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3
SMILES: CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Molecular Formula: C23H16BrN3
Molecular Weight: 414.306

1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901043-71-8

Cat. No.: VC6262904

Molecular Formula: C23H16BrN3

Molecular Weight: 414.306

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901043-71-8

Specification

CAS No. 901043-71-8
Molecular Formula C23H16BrN3
Molecular Weight 414.306
IUPAC Name 1-(4-bromophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3
Standard InChI Key NIJPFHOYKWFBIN-UHFFFAOYSA-N
SMILES CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its substitution pattern:

  • 1-(4-bromophenyl): A bromine-substituted phenyl group at position 1 of the pyrazole ring.

  • 8-methyl: A methyl group at position 8 of the quinoline moiety.

  • 3-phenyl: A phenyl group at position 3 of the pyrazole ring.

Its molecular formula is C<sub>23</sub>H<sub>16</sub>BrN<sub>3</sub>, with a calculated molecular weight of 414.3 g/mol. The bromine atom contributes significantly to its molecular weight and polarizability, distinguishing it from chloro or methyl analogs like 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (MW: 369.85 g/mol) .

Key Structural Comparisons

Property1-(4-Bromophenyl)-8-Methyl-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline3-(4-Chlorophenyl)-8-Methyl-1-Phenyl Analog 8-Ethyl-1-(4-Methylphenyl)-3-Phenyl Analog
Molecular FormulaC<sub>23</sub>H<sub>16</sub>BrN<sub>3</sub>C<sub>23</sub>H<sub>16</sub>ClN<sub>3</sub>C<sub>25</sub>H<sub>21</sub>N<sub>3</sub>
Molecular Weight (g/mol)414.3369.85363.5
Substituents4-Br, 8-CH<sub>3</sub>, 3-Ph4-Cl, 8-CH<sub>3</sub>, 3-Ph8-C<sub>2</sub>H<sub>5</sub>, 4-CH<sub>3</sub>, 3-Ph
logP (Predicted)~6.5 (estimated)6.22 6.22 (analogous)

The bromine atom enhances electrophilicity and potential hydrogen-bonding interactions compared to chlorine or methyl groups, which may influence bioavailability and target binding .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of 1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is documented, its preparation can be inferred from methods used for analogous pyrazolo[4,3-c]quinolines .

Friedländer Condensation Approach

The Friedländer reaction, which couples aminocarbonyl compounds with ketones or aldehydes, is a viable route. For example:

  • Starting Materials:

    • 5-Chloro-4-formylpyrazole (derived from Vilsmeier–Haack formylation of pyrazolones) .

    • 4-Bromoaniline for introducing the 4-bromophenyl group.

  • Reaction Conditions:

    • Melt-phase synthesis at 110–150°C with phosphorus pentoxide as a catalyst .

    • Cyclocondensation followed by aromatization using oxidizing agents like 9,10-phenanthrenequinone .

Pfitzinger Synthesis Variant

This method involves isatin derivatives and pyrazolidine-diones:

  • Intermediate Formation:

    • Isatine (50) reacts with 1,2-diphenylpyrazolidine-3,5-dione (53) to yield a keto-acid intermediate .

  • Decarboxylation:

    • Thermal decarboxylation under acidic conditions generates the pyrazoloquinoline backbone .

Post-Synthetic Modifications

  • Bromination: Electrophilic aromatic substitution using Br<sub>2</sub>/FeBr<sub>3</sub> could introduce bromine at the para position of the phenyl group.

  • Methylation: A CH<sub>3</sub> group at position 8 may be introduced via alkylation of a pre-formed quinoline intermediate.

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Profile

  • logP: Estimated at ~6.5 (similar to chloro analog ), indicating high lipophilicity.

  • Hydrogen Bond Acceptors: 2 (pyrazole N and quinoline N) .

  • Polar Surface Area: ~22.7 Ų (analogous to 3-(4-chlorophenyl)-8-methyl-1-phenyl derivative ), suggesting moderate membrane permeability.

Metabolic Considerations

  • Oxidative Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with bromine acting as a leaving group in phase II conjugation.

  • Biliary Excretion: High logP values suggest predominant fecal elimination, as seen in related compounds .

Challenges and Future Directions

  • Synthetic Optimization:

    • Develop regioselective bromination methods to avoid polybrominated byproducts.

    • Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening:

    • Prioritize assays for β-glucuronidase inhibition, cytotoxicity, and pharmacokinetic profiling.

  • Structural Analogs:

    • Compare activity with 8-ethyl and 8-methyl derivatives to elucidate substituent effects .

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